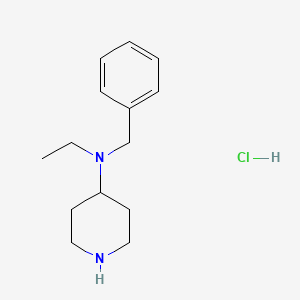

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride

Description

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is a piperidine-based compound featuring a benzyl and ethyl group substituted on the nitrogen atom of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological properties, including central nervous system (CNS) activity and receptor modulation .

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,14-15H,2,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMIFIUKGTZYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871112-87-7 | |

| Record name | 4-Piperidinamine, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871112-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride typically involves the following steps:

Formation of N-Benzyl-N-ethylpiperidin-4-amine: This can be achieved by reacting N-ethylpiperidin-4-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Conversion to Hydrochloride Salt: The free base form of N-Benzyl-N-ethylpiperidin-4-amine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically performed in an aqueous solution.

Industrial Production Methods: Industrial production methods for N-Benzyl-N-ethylpiperidin-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-ethylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: N-Benzyl-N-ethylpiperidin-4-amine N-oxide.

Reduction: N-Benzyl-N-ethylpiperidin-4-amine reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N-Benzyl-N-ethylpiperidin-4-amine hydrochloride serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions, including oxidation and substitution.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl or aryl halides | Presence of a base |

Biology

- Receptor-Ligand Interactions : The compound has been used extensively in studies investigating receptor-ligand interactions, particularly in neuropharmacology. It may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmitter release and modulating receptor activity .

Medicine

- Potential Therapeutic Uses : Research indicates potential applications as a local anesthetic due to its ability to block sodium channels, thereby preventing nerve impulse propagation. Additionally, it is being explored for its role in developing new pharmaceuticals targeting neurological disorders.

Industry

- Production of Specialty Chemicals : N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is utilized in the production of specialty chemicals and intermediates, contributing to various industrial applications.

Case Study 1: Neuropharmacological Research

In recent studies, N-Benzyl-N-ethylpiperidin-4-amine hydrochloride has been investigated for its effects on dopamine receptors. Results indicated that variations in its structure led to different affinities for receptor subtypes, impacting its potential efficacy as a therapeutic agent for conditions such as Parkinson's disease.

Case Study 2: Local Anesthetic Development

Another study focused on the compound's application as a local anesthetic. The findings demonstrated that it effectively blocked nerve conduction in animal models, suggesting its viability for clinical use in pain management procedures.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzyl-N-ethylpiperidin-4-amine hydrochloride with five structurally related piperidine derivatives, focusing on molecular properties, substituent effects, and synthesis challenges.

Structural and Molecular Properties

*Note: Molecular weight for (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine HCl is inferred due to a typographical error in the evidence .

Key Observations:

Substituent Effects: Halogenated Benzyl Groups: The 4-chloro and 4-fluoro substituents in analogs () increase molecular weight and lipophilicity compared to the unsubstituted benzyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility . Ethyl vs. Aromatic Moieties: The 2,4-dimethoxyphenyl-pyrimidine group in ’s compound adds hydrogen-bonding capacity and aromaticity, likely influencing CNS activity .

Synthesis Challenges :

Physicochemical and Functional Differences

- Melting Points : Only the pyrimidine-containing derivative () reported a melting point (243–244°C), reflecting its crystalline stability due to extended conjugation .

- Purity and Storage : Commercial analogs (e.g., ’s compound) are stored at room temperature, suggesting stability comparable to the target compound .

Research Implications and Gaps

- Pharmacological Data: No evidence directly addresses the biological activity of the target compound. Analogs with halogenated benzyl groups () are often explored for antihistaminic or antipsychotic effects, but extrapolation is speculative .

- Experimental Validation : Melting points, solubility, and synthetic yields for the target compound require empirical determination.

Biological Activity

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride features a piperidine ring substituted with both benzyl and ethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in drug development.

The biological activity of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist , influencing neurotransmitter release and modulating receptor activity. Such interactions position it as a candidate for research into neurological disorders and potential therapeutic applications.

Biological Activity Overview

The compound shows promise in various biological contexts:

- Neuropharmacology : Studies indicate that it may affect neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression or anxiety.

- Antiviral Activity : Similar piperidine derivatives have been identified as inhibitors of viral fusion processes, suggesting potential applications in antiviral drug development .

- Cancer Research : Some related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that N-Benzyl-N-ethylpiperidin-4-amine hydrochloride could be explored for anticancer properties .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against H1N1

A study explored the antiviral properties of structurally similar compounds to N-Benzyl-N-ethylpiperidin-4-amine hydrochloride. It was found that certain piperidine derivatives significantly inhibited the H1N1 virus by interfering with hemagglutinin-mediated membrane fusion. The binding interactions were characterized through computational studies, revealing critical binding sites that could inform future drug design .

Case Study: Neuropharmacological Applications

Research involving related compounds has shown that they can modulate serotonin and dopamine receptors, which are crucial for mood regulation. These findings suggest that N-Benzyl-N-ethylpiperidin-4-amine hydrochloride may have similar effects, making it a candidate for developing antidepressants or anxiolytics.

Synthesis and Variants

The synthesis of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride typically involves multi-step organic reactions, including oxidation and reductive amination processes. Its derivatives are being explored for enhanced biological activities:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl or aryl halides | Presence of a base |

Q & A

Q. What are the recommended protocols for synthesizing N-Benzyl-N-ethylpiperidin-4-amine hydrochloride, and how can reaction parameters be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of the piperidine core. For example, a scaled reaction (e.g., 125 mmol) using O-benzyl hydroxylamine hydrochloride as a precursor requires inert conditions (argon/nitrogen atmosphere) and controlled temperature (0–25°C). Optimization includes:

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

- Yield Improvement : Adjust molar ratios (amine:alkylating agent = 1:1.2) and monitor reaction progress via TLC (Rf = 0.3–0.5 in 9:1 CH₂Cl₂/MeOH) .

- Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Scale | 50–150 mmol | |

| Temperature | 0–25°C | |

| Reaction Time | 12–24 hours |

Q. How should researchers safely handle and store N-Benzyl-N-ethylpiperidin-4-amine hydrochloride to minimize occupational hazards?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Storage : Store at –20°C in airtight, light-resistant containers. Avoid incompatible materials (strong acids/oxidizers) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical methods are validated for assessing the purity and structural integrity of this compound?

- Methodological Answer :

Q. What stability data exist for this compound under various storage conditions?

- Methodological Answer : Stability studies indicate:

- Short-Term : Stable at 4°C for 30 days in anhydrous DMSO.

- Long-Term : ≥5 years at –20°C in sealed, desiccated containers .

- Decomposition Risks : Hydrolysis in aqueous solutions (pH < 4 or > 9) generates benzylamine derivatives; monitor via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, reactivity) reported for this compound?

- Methodological Answer :

- Solubility : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4). Conflicting data may arise from polymorphic forms; characterize via XRPD .

- Reactivity : Perform controlled experiments (e.g., assess nucleophilic substitution rates under varying pH/temperatures) .

Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., opioid receptors)?

- Methodological Answer :

- Binding Assays : Radioligand displacement studies (³H-naloxone for μ-opioid receptors) show IC₅₀ values in nM range. Use HEK293 cells transfected with receptor plasmids .

- Molecular Dynamics Simulations : Analyze piperidine-benzyl interactions with receptor hydrophobic pockets (e.g., using AutoDock Vina) .

Q. How does structural modification of the benzyl or ethyl groups affect pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Replace benzyl with 4-chlorophenyl or ethyl with isopropyl. Test analogs in vitro (e.g., cAMP inhibition for GPCR activity) .

- SAR Table :

| Modification | Receptor Affinity (IC₅₀) | Selectivity |

|---|---|---|

| N-Benzyl → 4-Cl-Ph | 2.5 nM (μ-opioid) | 10x vs δ |

| N-Ethyl → Isopropyl | 8.7 nM (μ-opioid) | 3x vs δ |

Q. What in vitro models are suitable for studying the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Hepatocyte Assays : Use primary human hepatocytes (37°C, 5% CO₂) to measure CYP450-mediated metabolism (LC-MS/MS quantification) .

- Toxicity Screening : MTT assay in HepG2 cells; EC₅₀ values correlate with mitochondrial dysfunction .

Q. How can environmental exposure risks be mitigated during large-scale experimental workflows?

- Methodological Answer :

- Waste Treatment : Neutralize acidic/basic byproducts before disposal. Use activated carbon filters to capture volatile derivatives .

- Biodegradation Studies : Assess microbial degradation in soil/water models (OECD 301F protocol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.